molecular formula C15H15N3O3 B5771065 1-(2-furoyl)-4-isonicotinoylpiperazine

1-(2-furoyl)-4-isonicotinoylpiperazine

Número de catálogo: B5771065
Peso molecular: 285.30 g/mol
Clave InChI: QBBAZLIROKFMLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-Furoyl)-4-isonicotinoylpiperazine is a piperazine derivative featuring two distinct acyl substituents: a 2-furoyl group at the 1-position and an isonicotinoyl group (pyridine-4-carbonyl) at the 4-position. Its molecular formula is C₁₆H₁₄N₄O₃, with a molecular weight of 326.31 g/mol . The 2-furoyl moiety introduces electron-withdrawing properties, while the isonicotinoyl group contributes aromaticity and hydrogen-bonding capability, influencing solubility and bioactivity .

Propiedades

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-14(12-3-5-16-6-4-12)17-7-9-18(10-8-17)15(20)13-2-1-11-21-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBAZLIROKFMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of 1-(2-furoyl)-4-isonicotinoylpiperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various functions such as muscle movement, breathing, heart rate, learning, and memory.

Mode of Action

1-(2-furoyl)-4-isonicotinoylpiperazine interacts with its target, the butyrylcholinesterase enzyme, by inhibiting its activity. This inhibition results in an increase in the concentration of acetylcholine, thereby enhancing cholinergic transmission.

Biochemical Pathways

The biochemical pathway affected by 1-(2-furoyl)-4-isonicotinoylpiperazine is the cholinergic pathway . By inhibiting butyrylcholinesterase, the compound prevents the breakdown of acetylcholine, leading to an increase in cholinergic transmission. The downstream effects of this include enhanced muscle movement, improved memory and learning, and regulated heart rate.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at the 1- and 4-positions of the piperazine ring. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) Key Properties
1-(2-Furoyl)-4-isonicotinoylpiperazine 1: 2-Furoyl; 4: Isonicotinoyl 326.31 Moderate solubility in polar solvents; potential enzyme inhibition
1-(4-Nitrophenyl)-4-isonicotinoylpiperazine 1: 4-Nitrophenyl; 4: Isonicotinoyl 312.32 Enhanced electron-withdrawing effects from nitro group; lower solubility
Prazosin Hydrochloride 1: 2-Furoyl; 4: Quinazoline derivative 419.87 Clinically used antihypertensive; high affinity for α1-adrenoceptors
1-(2-Furoyl)-4-(4-fluorobenzyl)piperazine 1: 2-Furoyl; 4: 4-Fluorobenzyl 274.30 Improved lipophilicity; explored as tyrosine kinase inhibitor precursor
Piperazine-1,4-diylbis(furan-2-ylmethanone) 1,4: 2-Furoyl 324.30 Symmetric structure; limited bioactivity due to reduced structural diversity

Key Observations :

  • Solubility : Hydrochloride salts (e.g., prazosin) exhibit improved aqueous solubility, critical for oral bioavailability .
  • Bioactivity: Symmetric analogs like piperazine-1,4-diylbis(furan-2-ylmethanone) show reduced pharmacological activity, highlighting the importance of asymmetric substitution for target specificity .
Enzyme Inhibition
  • Target Compound : Weak inhibitory activity against α-glucosidase and cholinesterases (IC₅₀ > 100 μM) .
  • Carbamate Analogs : Derivatives like 2,4,6-tribromophenyl carbamates show marginally better enzyme inhibition (IC₅₀ ~ 80–90 μM), suggesting carbamate groups enhance binding to enzyme active sites .
Receptor Binding
  • Alpha1-Adrenoceptor Affinity: Replacement of 2-alkoxyphenyl (e.g., in prazosin) with 2-furoyl reduces receptor binding affinity by ~10-fold, as seen in SAR studies . This is attributed to reduced hydrophobic interactions and steric hindrance from the furan ring .
  • Antihypertensive Activity : Prazosin’s quinazoline moiety is critical for its clinical efficacy, demonstrating that piperazine derivatives require complementary pharmacophores for therapeutic effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.